molecular formula C16H21NO4 B11011638 N-[2-(4-methoxyphenyl)ethyl]-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide

N-[2-(4-methoxyphenyl)ethyl]-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide

Cat. No.: B11011638
M. Wt: 291.34 g/mol
InChI Key: RZRFNKHQIOBICA-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)ethyl]-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a methoxyphenyl group, a tetrahydrofuran ring, and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)ethyl]-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide typically involves multiple steps. One common route includes the following steps:

    Formation of the Methoxyphenyl Ethylamine Intermediate: This step involves the reaction of 4-methoxybenzaldehyde with ethylamine in the presence of a reducing agent such as sodium borohydride to form 2-(4-methoxyphenyl)ethylamine.

    Cyclization to Form the Tetrahydrofuran Ring: The intermediate is then subjected to cyclization with a suitable diacid chloride, such as glutaric anhydride, under acidic conditions to form the tetrahydrofuran ring.

    Amidation: The final step involves the reaction of the tetrahydrofuran intermediate with a suitable amine, such as dimethylamine, to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)ethyl]-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidative conditions.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(4-methoxyphenyl)ethyl]-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.

    Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of novel polymers and materials with specific properties.

    Biological Studies: It is used in studies to understand its interaction with biological molecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide involves its interaction with specific molecular targets. The methoxyphenyl group may interact with aromatic residues in proteins, while the carboxamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-methoxyphenyl)ethyl]-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide is unique due to the presence of the tetrahydrofuran ring, which imparts specific steric and electronic properties. This structural feature distinguishes it from other similar compounds and may contribute to its unique biological and chemical properties.

Properties

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-2,2-dimethyl-5-oxooxolane-3-carboxamide

InChI

InChI=1S/C16H21NO4/c1-16(2)13(10-14(18)21-16)15(19)17-9-8-11-4-6-12(20-3)7-5-11/h4-7,13H,8-10H2,1-3H3,(H,17,19)

InChI Key

RZRFNKHQIOBICA-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CC(=O)O1)C(=O)NCCC2=CC=C(C=C2)OC)C

Origin of Product

United States

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